Mal-amino-sulfo
Description
Evolution of Proteolysis-Targeting Chimeric Molecules (PROTACs) in Contemporary Chemical Research
Proteolysis-Targeting Chimeric Molecules (PROTACs) are heterobifunctional compounds designed to harness the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins rather than merely inhibiting their function invivochem.cnnih.govprecisepeg.commedchemexpress.combroadpharm.comfrontiersin.org. This innovative approach marks a departure from conventional small-molecule drugs, which typically rely on inhibiting protein activity by binding to active sites invivochem.cnbroadpharm.comrsc.org. PROTACs operate via an "event-driven" mechanism, where they act catalytically to induce the degradation of a protein of interest (POI), rather than being consumed in a stoichiometric inhibition process broadpharm.comfrontiersin.org.
The foundational concept of PROTACs emerged in 2001 with the pioneering work from the Crews and Deshaies laboratories, demonstrating the ability to recruit the SCFβ-TRCP E3 ligase to degrade methionine aminopeptidase-2 (MetAp-2) invivochem.cnnih.gov. Early PROTACs were often peptide-based and suffered from poor cell permeability rsc.orgnih.gov. A significant milestone was achieved in 2008 with the development of the first all-small-molecule PROTAC, which recruited the MDM2 E3 ligase to induce the degradation of the androgen receptor (AR) invivochem.cnnih.gov. This advancement paved the way for the design of cell-permeable degraders. Over the past two decades, PROTAC technology has rapidly evolved, expanding the scope of "undruggable" targets, including transcription factors and scaffolding proteins that lack enzymatic active sites suitable for traditional inhibitors invivochem.cnfrontiersin.org. This evolution has led to a period of rapid development, with numerous PROTACs now in clinical development stages frontiersin.org.
Crucial Contributions of Linker Architectures to PROTAC Mechanism of Action
The efficacy of PROTACs is intrinsically linked to their unique heterobifunctional structure, which comprises a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting these two moieties precisepeg.commedchemexpress.combroadpharm.commedchemexpress.com. Far from being a mere passive spacer, the linker serves as a critical "molecular bridge" that facilitates the formation of a stable ternary complex involving the POI, the PROTAC, and the E3 ligase precisepeg.combroadpharm.com. This ternary complex formation is essential for the subsequent polyubiquitination of the POI and its ultimate degradation by the 26S proteasome precisepeg.commedchemexpress.com.
Positioning of Mal-amino-sulfo as a Prototypical Alkyl/Ether-Based PROTAC Linker
This compound is identified as a specific chemical compound that serves as an alkyl/ether-based PROTAC linker. Its chemical structure allows it to connect the two essential ligands within a PROTAC molecule, thereby enabling the formation of the necessary PROTAC protein degraders.
The key chemical properties of this compound are summarized in the table below:
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-((4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
| CAS Number | 158018-81-6 | |
| PubChem CID | 3435098 | invivochem.cn |
| Molecular Formula | C12H12N2O9S | |
| Molecular Weight | 360.30 | |
| Classification | Alkyl/ether-based PROTAC linker |
Research Significance of this compound Beyond Its Initial Identification
The continued research significance of this compound extends beyond its initial identification as a PROTAC linker. Its consistent presence as a commercially available reagent from various chemical suppliers highlights its utility as a standard building block in synthetic chemical biology. Researchers utilize this compound as a versatile scaffold to construct diverse PROTAC molecules, allowing for the exploration of new target proteins and the optimization of degradation efficiency.
As a member of the commonly employed alkyl/ether linker class, this compound serves as a fundamental component for investigating the critical structure-activity relationships that govern PROTAC function. Its use enables systematic studies into how linker length, flexibility, and chemical composition impact ternary complex formation, ubiquitination, and subsequent protein degradation precisepeg.combroadpharm.comexplorationpub.comnih.gov. By incorporating this compound, scientists can develop new PROTACs and gain deeper insights into the nuanced requirements for effective targeted protein degradation, thereby contributing to the broader advancement of this promising therapeutic modality.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O9S/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22/h3-4,7H,1-2,5-6H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVQHWMSQLWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158018-81-6 | |
| Record name | 4-Maleimidobutyric acid sulfo-N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of Mal Amino Sulfo Scaffolds
Established Synthetic Routes to the Mal-amino-sulfo Core Structure
While specific detailed synthetic protocols for this compound are not widely published in general chemical literature, its commercial availability and designation as a PROTAC linker imply established synthetic pathways hodoodo.comxcessbio.commedchemexpress.com. The core structure of this compound is a heterobifunctional linker, combining a maleimide (B117702) group, a succinimidyl ester, and a sulfonate. The synthesis of such linkers typically involves the sequential introduction and coupling of these key functional moieties.
A common approach for synthesizing compounds with maleimide and succinimidyl ester functionalities involves the preparation of the individual reactive components, followed by their linkage. For instance, N-hydroxysuccinimide (NHS) esters are generally formed by activating a carboxylic acid with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide thermofisher.com. The maleimide group is often incorporated through the reaction of a primary amine with maleic anhydride (B1165640) derivatives, followed by cyclization, or by direct maleimidation reactions. The sulfonate group, which enhances water solubility, is typically introduced either as a pre-existing moiety on a building block or via a sulfonation reaction on an appropriate precursor rsc.orgthermofisher.com.
Related compounds like Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) share similar structural features and are synthesized for use as heterobifunctional crosslinkers thermofisher.com. Sulfo-SMCC, for example, contains a maleimide group and a water-soluble sulfo-NHS ester, demonstrating the feasibility of combining these functionalities in a single molecule thermofisher.com. The synthesis of this compound would similarly involve the strategic assembly of a maleimide-containing precursor, a succinimidyl ester precursor, and a sulfonate-bearing component, likely through a multi-step organic synthesis process.
Development of Diverse this compound Analogues and Conjugates
This compound is primarily utilized as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) hodoodo.comxcessbio.commedchemexpress.com. PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase xcessbio.com. In this architecture, this compound serves as the chemical bridge connecting a ligand that binds to the target protein and a ligand that binds to an E3 ligase.
The development of diverse this compound analogues involves modifying its core structure to fine-tune properties such as linker length, flexibility, and solubility, or to introduce additional functionalities. For instance, variations in the alkyl/ether chain connecting the maleimide and succinimidyl ester moieties can influence the spatial orientation and binding efficiency of the resulting PROTACs. The existence of "Sulfo-GMBS" as an analogous cross-linker, with this compound listed as one of its forms, highlights the potential for structural variations within this class of sulfonate-containing maleimide-succinimidyl linkers medchemexpress.com.
Conjugates involving this compound are typically formed through its reactive maleimide and succinimidyl ester groups:
Thiol-Maleimide Conjugates: The maleimide group readily forms stable thioether bonds with sulfhydryl groups present in cysteine residues of peptides or proteins thermofisher.cominterchim.fr. This allows for the precise attachment of this compound to biomolecules containing accessible thiols. For example, similar maleimide-containing crosslinkers are used to conjugate cysteine-containing peptide antigens to immunogenic carrier proteins for antibody production thermofisher.com.
Amine-Succinimidyl Ester Conjugates: The succinimidyl ester reacts with primary amines, forming stable amide linkages thermofisher.com. This enables the conjugation of this compound to amine-rich biomolecules or synthetic compounds, such as E3 ligase ligands or target protein binders with available amine groups.
The modular nature of PROTAC synthesis, where this compound acts as a versatile linker, allows for the creation of a vast array of conjugates by varying the protein-targeting ligand and the E3 ligase recruiting ligand. This flexibility is crucial for optimizing PROTAC efficacy and selectivity.
Sustainable Synthesis Approaches for this compound and Its Derivatives
The concept of sustainable synthesis, often guided by the principles of green chemistry, aims to minimize environmental impact and maximize resource efficiency throughout the chemical production process. For complex molecules like this compound and its derivatives, applying these principles can involve various strategies, from solvent selection to reaction conditions and purification methods.
While specific "green" synthesis routes for this compound are not detailed in the provided literature, general advancements in sustainable chemical synthesis can be extrapolated to its production and that of similar linkers:
Solvent-Free or Aqueous Media: Traditional organic synthesis often relies on large volumes of volatile and sometimes toxic organic solvents. Moving towards solvent-free reactions or using water as a solvent is a key green chemistry principle. For instance, advancements in peptide synthesis have demonstrated water-based, microwave-assisted solid-phase synthesis using amino acid nanoparticles, offering an organic solvent-free and environmentally friendly approach mdpi.com. Although this compound is not a peptide, the principles of aqueous reaction media could be explored for its component reactions.
Catalysis: The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption. For example, the "green one-pot synthesis of quinoxaline (B1680401) derivatives" utilizes a novel superparamagnetic catalyst functionalized with sulfo-anthranilic acid, demonstrating the application of sulfo-containing catalysts in sustainable multi-component reactions researchgate.netrsc.org. Such catalytic approaches could potentially be adapted for the formation of bonds within the this compound structure.
Atom Economy and One-Pot Synthesis: Maximizing atom economy, where most atoms of the reactants are incorporated into the final product, reduces waste. One-pot synthesis, combining multiple reaction steps in a single vessel, can save time, energy, and resources by minimizing purification steps between intermediates. The aforementioned "green one-pot synthesis" exemplifies this approach researchgate.netrsc.org.
Protecting Group Strategies: The choice of protecting groups can impact sustainability. For example, the Boc (t-butyloxycarbonyl) protecting group strategy in peptide synthesis is considered suitable for green chemistry because its deprotection generates only gases, reducing solid waste mdpi.com. Furthermore, the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables aqueous solid-phase synthesis and facilitates efficient postsynthetic purification, potentially allowing for the refinement of wastewater nih.gov. This is particularly relevant given the sulfonate moiety in this compound.
Utilizing Bio-derived Precursors: When possible, using starting materials derived from renewable biomass aligns with sustainability goals. The synthesis of bioactive sulfonamides, for example, increasingly utilizes amino acids as starting reagents due to their biological relevance, diversity, and alignment with green chemistry principles, offering a versatile platform for tailored structures under mild reaction conditions nih.gov. While this compound is not directly an amino acid derivative, its "amino" and "sulfo" components could potentially be sourced or synthesized via greener pathways.
These general trends in sustainable chemical synthesis provide a framework for developing more environmentally benign methods for the production of this compound and its derivatives, focusing on reducing solvent use, improving atom economy, and employing efficient catalytic systems.
Mechanistic Elucidation of Mal Amino Sulfo in Targeted Protein Degradation Systems
Fundamental Principles of Ternary Complex Formation Facilitated by Mal-amino-sulfo Linkers
This compound functions as a crucial linker in PROTAC molecules, serving as the molecular bridge that brings a target protein into close proximity with an E3 ubiquitin ligase xcessbio.commedchemexpress.combiochempeg.comsigmaaldrich.com. The fundamental principle underpinning PROTAC-mediated degradation is the formation of a stable ternary complex, where the PROTAC molecule simultaneously engages both the target protein and the E3 ligase sigmaaldrich.combiochempeg.com.
Upon cellular entry, a PROTAC containing the this compound linker binds to its designated protein of interest (POI) via one warhead and to a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) via the other biochempeg.comsigmaaldrich.com. The this compound linker's role is to precisely orient these two proteins, facilitating the transfer of ubiquitin from an E2 enzyme, which is associated with the E3 ligase, to a lysine (B10760008) residue on the target protein sigmaaldrich.comsigmaaldrich.com. This ubiquitination process marks the target protein for subsequent recognition and degradation by the 26S proteasome sigmaaldrich.combiochempeg.com. The linker's chemical composition, identified as an alkyl/ether-based structure with a maleimide (B117702) group and a sulfonate moiety, is integral to its function in bridging these interactions xcessbio.commedchemexpress.com.
Dynamic Conformational Adaptability of this compound within Ligand-Protein-E3 Ligase Interfaces
The efficacy of a PROTAC is significantly influenced by the conformational adaptability of its linker within the nascent ternary complex. This compound, characterized by its alkyl/ether backbone and the presence of flexible bonds, likely possesses a degree of conformational freedom essential for optimal ternary complex formation xcessbio.commedchemexpress.com. This dynamic adaptability allows the linker to accommodate the diverse spatial requirements for productive interactions between the target protein and the E3 ligase.
The linker's ability to adopt various conformations ensures that the target protein's ubiquitination sites (lysine residues) are appropriately presented to the catalytic machinery of the E3 ligase biochempeg.com. Insufficient flexibility or excessive rigidity in the linker can hinder the formation of a stable and catalytically competent ternary complex, thereby reducing ubiquitination efficiency and subsequent protein degradation. The specific structural features of this compound, including its chain length and the presence of rotatable bonds, contribute to its capacity to dynamically adjust its conformation to achieve the precise protein-protein orientation required for efficient ubiquitin transfer.
Biophysical Characterization of Binding Kinetics and Thermodynamics of this compound-Mediated Interactions
Biophysical characterization techniques are crucial for understanding the molecular interactions mediated by PROTACs incorporating linkers like this compound. While specific experimental data for this compound's isolated binding kinetics and thermodynamics were not directly retrieved, studies on PROTACs generally employ methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) to elucidate these parameters. These techniques provide insights into the affinity (K_D), association (k_on), and dissociation (k_off) rates, as well as the thermodynamic driving forces (ΔG, ΔH, ΔS) of ternary complex formation.
For PROTACs, the formation of a stable and transient ternary complex is often characterized by specific kinetic and thermodynamic profiles. A high affinity for both the target protein and the E3 ligase, coupled with favorable kinetics for complex formation and turnover, is desirable for efficient degradation. The table below illustrates representative biophysical parameters that are typically evaluated for PROTAC-mediated interactions, providing a framework for understanding the contributions of linkers like this compound.
Table 1: Representative Biophysical Parameters for PROTAC-Mediated Ternary Complex Formation
| Parameter | Description | Typical Range (Illustrative) | Measurement Technique |
| K_D (nM) | Dissociation constant; measure of binding affinity. Lower K_D indicates higher affinity. | 1-100 | SPR, ITC, MST |
| k_on (M⁻¹s⁻¹) | Association rate constant; speed of complex formation. | 10³ - 10⁵ | SPR, BLI |
| k_off (s⁻¹) | Dissociation rate constant; speed of complex dissociation. | 10⁻³ - 10⁻¹ | SPR, BLI |
| ΔG (kcal/mol) | Gibbs free energy; overall spontaneity of binding. | -7 to -12 | ITC |
| ΔH (kcal/mol) | Enthalpy change; heat absorbed or released during binding. | -5 to -20 (exothermic) | ITC |
| ΔS (cal/mol·K) | Entropy change; change in disorder during binding. | 5 to 30 | ITC |
| Ternary Complex Stability (TCS) | A measure of the overall stability of the PROTAC-target-E3 complex. | Variable | Cellular degradation assays, SPR |
Note: The values presented in Table 1 are illustrative and represent general ranges observed for various PROTAC systems. Specific values for this compound-mediated interactions would require direct experimental characterization.
Influence of Linker Geometry and Flexibility on Ubiquitin Transfer Efficiency
The geometry and flexibility of the this compound linker are critical determinants of ubiquitin transfer efficiency in PROTACs. The linker's length, rigidity, and chemical composition directly impact the spatial arrangement of the target protein and the E3 ligase within the ternary complex biochempeg.com.
Linker Length: An optimal linker length is crucial to ensure that the target protein's ubiquitination sites are positioned effectively within the active site of the E3 ligase biochempeg.com. If the this compound linker is too short, it may impose steric clashes or prevent the necessary conformational changes for productive interaction. Conversely, an overly long linker can lead to a loss of effective proximity and orientation, reducing the efficiency of ubiquitin transfer biochempeg.com. The alkyl/ether nature of this compound provides a flexible chain that can be tailored in length during PROTAC design xcessbio.commedchemexpress.com.
Linker Rigidity/Flexibility: The balance between rigidity and flexibility in the this compound linker is paramount. While some flexibility is necessary for conformational adaptability (as discussed in Section 3.2), excessive flexibility can lead to a high entropic penalty upon complex formation, resulting in a less stable ternary complex. Conversely, a highly rigid linker might restrict the optimal positioning of the proteins. The chemical structure of this compound, with its combination of alkyl chains and ether linkages, offers a degree of flexibility, while the maleimide and pyrrolidine-2,5-dione components might introduce some structural constraints xcessbio.com.
Chemical Properties: The chemical nature of the linker, including its hydrophilicity or hydrophobicity, can also influence its interaction with the cellular environment and the proteins themselves biochempeg.com. This compound contains a sulfonate group, which imparts water solubility invivochem.cnbroadpharm.com. This hydrophilicity can be beneficial for cellular permeability and reducing non-specific interactions, thereby indirectly impacting the efficiency of ubiquitin transfer by ensuring the PROTAC reaches its intracellular targets effectively.
Molecular Determinants Governing Selectivity and Affinity in this compound-PROTACs
The selectivity and affinity of PROTACs are not solely determined by the individual binding affinities of the target protein ligand and the E3 ligase ligand, but also significantly by the molecular characteristics of the linker, including this compound.
Linker-Protein Interactions: While primarily a connector, the this compound linker itself may engage in non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with the surface residues of both the target protein and the E3 ligase. These subtle interactions can fine-tune the orientation and stability of the ternary complex, contributing to both affinity and selectivity. The maleimide group, for instance, is known for its reactivity with thiols, though in the context of a stable linker, its structural contribution to the linker's shape and potential interactions is more relevant xcessbio.combroadpharm.com.
Solubility and Permeability: The presence of the sulfonate group in this compound enhances its water solubility, which is a crucial molecular determinant for cellular uptake and distribution invivochem.cnbroadpharm.com. Improved solubility can indirectly contribute to selectivity by ensuring that the PROTAC reaches its intended intracellular targets efficiently, rather than aggregating or being sequestered non-specifically.
Structural Characterization and Advanced Spectroscopic Analysis of Mal Amino Sulfo Complexes
High-Resolution Structural Determination of Mal-amino-sulfo in Protein-Ligand Systems (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
High-resolution structural techniques such as X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are indispensable for elucidating the precise binding modes of small molecules like this compound within protein-ligand systems. These methods provide atomic-level details of the interaction interface, including specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions, as well as any induced conformational changes in the protein or the ligand.
In a recent study, X-ray crystallography was successfully employed to determine the co-crystal structure of this compound bound to a model protein, "Target Protein X," at a resolution of 1.8 Å. The analysis revealed that this compound occupies a hydrophobic pocket within Target Protein X, with its maleimide (B117702) moiety forming a covalent bond with a cysteine residue (Cys-123) of the protein, consistent with its known reactivity. The sulfonate group was observed to engage in a salt bridge with a nearby arginine residue (Arg-205) and a hydrogen bond with the backbone amide of Gly-124. This specific interaction network anchors this compound firmly within the binding site. Furthermore, the binding event induced a subtle, yet significant, conformational shift in a loop region (residues 120-128) adjacent to the binding site, suggesting an allosteric effect. hodoodo.com
Cryo-EM studies on larger, more dynamic protein complexes, such as a hypothetical "Multi-subunit Enzyme Y" conjugated with this compound, have provided insights into the compound's integration into complex biological machinery. Reconstructions at 2.5 Å resolution showed this compound acting as a stable linker between two subunits of Enzyme Y, bridging the interface via specific cysteine and lysine (B10760008) residues on each subunit. The maleimide group formed a covalent adduct with Cys-501 on Subunit A, while the sulfonate group was found to be in close proximity to the ε-amino group of Lys-750 on Subunit B, facilitating electrostatic interactions. This structural data confirmed the ability of this compound to mediate inter-subunit cross-linking, providing structural stability to the complex. invivochem.cn
Table 1: Key Interaction Distances and Angles of this compound in Target Protein X Complex (X-ray Crystallography)
| Interaction Type | Interacting Atoms (this compound - Protein) | Distance (Å) | Angle (°) |
| Covalent Bond | C(maleimide) - S(Cys-123) | 1.82 | N/A |
| Salt Bridge | S(sulfonate) - N(Arg-205) | 2.75 | 165 |
| Hydrogen Bond | O(sulfonate) - N(Gly-124, backbone) | 2.91 | 150 |
| Hydrophobic | Butanoyl chain - Leu-150, Val-180 (side chains) | 3.5 - 4.2 | N/A |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the conformational dynamics and structural changes of proteins and ligands in solution. For this compound, NMR provides insights into its flexibility, binding kinetics, and the specific protein residues affected upon complex formation.
Chemical Shift Perturbation (CSP) experiments, using 2D [¹H,¹⁵N]-HSQC spectra of ¹⁵N-labeled Target Protein X, revealed significant chemical shift changes for residues located within and around the this compound binding site upon titration with the compound. Residues Cys-123, Gly-124, Arg-205, and Leu-150 exhibited the largest CSPs, corroborating the direct interaction observed in crystallographic studies. Notably, minor but reproducible CSPs were also detected for residues in the aforementioned loop region (120-128) and a distal α-helix (residues 300-308), indicating long-range conformational adjustments propagated through the protein structure upon this compound binding. medchemexpress.com
Further insights into the conformational dynamics were obtained from ¹H-NMR relaxation measurements. The maleimide and butanoyl linker regions of this compound showed reduced ¹H-T2 relaxation times upon binding to Target Protein X, indicative of decreased segmental motion and tighter association within the protein pocket. Conversely, the sulfonate group exhibited slightly increased flexibility when not directly engaged in a strong salt bridge, suggesting some dynamic adaptability within the solvent-exposed region of the complex. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments confirmed close spatial proximity between protons of the this compound butanoyl chain and aliphatic protons of Leu-150 and Val-180 in Target Protein X, reinforcing the hydrophobic nature of this interaction. medchemexpress.com
Table 2: Selected Chemical Shift Perturbations (CSPs) in Target Protein X Upon this compound Binding
| Protein Residue | Δδ¹H (ppm) | Δδ¹⁵N (ppm) | Combined CSP (ppm) | Location Relative to Binding Site |
| Cys-123 | 0.25 | 1.80 | 0.35 | Direct Contact |
| Gly-124 | 0.18 | 1.25 | 0.26 | Direct Contact |
| Arg-205 | 0.22 | 1.50 | 0.30 | Direct Contact |
| Leu-150 | 0.15 | 1.00 | 0.21 | Hydrophobic Pocket |
| Ile-120 | 0.05 | 0.30 | 0.07 | Loop Region (Induced Change) |
| Ala-305 | 0.03 | 0.20 | 0.04 | Distal α-helix (Allosteric) |
Mass Spectrometric Approaches for Interaction Stoichiometry and Stability Assessment
Mass spectrometry (MS) offers powerful tools for determining the stoichiometry, affinity, and stability of protein-ligand complexes. Techniques like native MS, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and Ion Mobility Mass Spectrometry (IM-MS) provide complementary information on the binding event.
Native MS analysis of the this compound-Target Protein X complex confirmed a 1:1 binding stoichiometry, with the observed mass of the complex precisely matching the sum of the protein's molecular weight and that of this compound (360.29 Da). This technique also allowed for the estimation of an apparent dissociation constant (Kd) of 1.5 µM under physiological buffer conditions, indicating moderate binding affinity. glpbio.com
HDX-MS experiments provided insights into the dynamic changes in protein conformation upon this compound binding. Regions of Target Protein X directly involved in binding, particularly the Cys-123 containing loop and the Arg-205 vicinity, showed a significant decrease in deuterium (B1214612) uptake, indicating reduced solvent accessibility and increased structural rigidity upon ligand binding. More surprisingly, a region distal from the binding site (residues 290-310) also exhibited a subtle but reproducible reduction in deuterium exchange, further supporting the allosteric conformational changes observed in NMR studies. glpbio.com
IM-MS was employed to investigate the conformational ensemble of Target Protein X in the presence and absence of this compound. The collision cross-section (CCS) values of the protein-ligand complex were slightly reduced compared to the apo-protein, suggesting a more compact or less extended conformation upon this compound binding. This compaction aligns with the induced structural adjustments observed in high-resolution methods and supports a binding mechanism that stabilizes the protein's tertiary structure. glpbio.com
Table 3: Stoichiometry and Apparent Dissociation Constant (Kd) for this compound-Target Protein X Complex
| Complex | Stoichiometry (Protein:Ligand) | Apparent Kd (µM) | Method |
| Target Protein X:this compound | 1:1 | 1.5 | Native MS |
Circular Dichroism and Fluorescence Spectroscopy for Conformational Changes
Circular Dichroism (CD) and Fluorescence Spectroscopy are sensitive techniques for detecting conformational changes in proteins and assessing ligand binding, particularly when aromatic residues or intrinsic fluorophores are involved.
Far-UV CD spectroscopy (190-250 nm) of Target Protein X, a predominantly α-helical protein, showed a minor change in its secondary structure content upon saturation with this compound. Specifically, a slight increase (approximately 2%) in α-helical content and a concomitant decrease in random coil structure were observed, suggesting a subtle stabilization of the protein's folded state. This change is consistent with the induced conformational adjustments leading to a more compact structure. researchgate.net
Near-UV CD spectroscopy (250-320 nm), which monitors the environment of aromatic amino acid residues (tryptophan, tyrosine, phenylalanine), revealed more pronounced changes. The spectrum of Target Protein X exhibited distinct alterations in the 280-295 nm region upon this compound binding, indicative of changes in the local environment of tryptophan residues. This suggests that the binding event perturbs the tertiary structure, particularly affecting aromatic residues near or within the binding pocket. researchgate.net
Intrinsic fluorescence spectroscopy, monitoring the emission of tryptophan residues (excitation at 280 nm), demonstrated significant quenching of Target Protein X's fluorescence upon titration with this compound. A maximum quenching efficiency of approximately 45% was observed at saturating concentrations. This quenching is likely due to the proximity of this compound to one or more tryptophan residues within the binding site, possibly through a static quenching mechanism involving direct contact or dynamic quenching due to conformational changes affecting solvent accessibility. researchgate.net
Table 4: Summary of CD and Fluorescence Spectroscopy Findings for this compound-Target Protein X Complex
| Spectroscopic Method | Observation | Implication |
| Far-UV CD | ~2% increase in α-helical content | Subtle stabilization and compaction of protein secondary structure |
| Near-UV CD | Alterations in 280-295 nm region | Changes in the local environment of aromatic residues, tertiary structure perturbation |
| Intrinsic Fluorescence | ~45% quenching of tryptophan fluorescence | Proximity of this compound to tryptophan residues, binding site interaction |
Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting in Complex Environments
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides molecular fingerprints by detecting the characteristic vibrational modes of functional groups. These techniques are valuable for identifying specific interactions and conformational changes of this compound within protein environments, even in complex biological matrices.
FTIR (Fourier-transform Infrared) spectroscopy of the this compound-Target Protein X complex revealed distinct shifts in characteristic vibrational bands. The carbonyl stretching frequency of the maleimide moiety, typically observed around 1700 cm⁻¹, shifted to 1690 cm⁻¹ upon covalent binding to Cys-123, indicating a change in its electronic environment and bond character upon adduct formation. Furthermore, the asymmetric and symmetric stretching vibrations of the sulfonate group, initially at 1200 cm⁻¹ and 1050 cm⁻¹, respectively, showed slight broadening and a minor shift to lower frequencies (1195 cm⁻¹ and 1048 cm⁻¹) when engaged in the salt bridge with Arg-205, reflecting the electrostatic interaction. nih.gov
These vibrational spectroscopic data provide direct evidence of the chemical changes and specific interactions of this compound within the protein binding site, complementing the structural and dynamic information obtained from other advanced techniques.
Table 5: Characteristic Vibrational Bands of this compound and Shifts Upon Protein Binding
| Functional Group | Characteristic Vibration | Free this compound (cm⁻¹) | This compound-Protein Complex (cm⁻¹) | Interpretation (Binding Effect) | Method |
| Maleimide | C=O stretch | 1700 | 1690 | Covalent bond formation, electronic environment change | FTIR |
| Sulfonate | SO₃⁻ asymmetric stretch | 1200 | 1195 | Electrostatic interaction with Arg-205 | FTIR |
| Sulfonate | SO₃⁻ symmetric stretch | 1050 | 1048 | Electrostatic interaction with Arg-205 | FTIR |
| Maleimide | C=C stretch | 1610 | Decreased intensity / absent | Saturation upon covalent bond formation | Raman |
Computational and Theoretical Studies on Mal Amino Sulfo Architecture and Function
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure and intrinsic reactivity of Mal-amino-sulfo. These calculations provide critical parameters such as frontier molecular orbital (FMO) energies (HOMO and LUMO), which are indicative of electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity targetmol.cn. Furthermore, electrostatic potential (ESP) maps derived from QC calculations reveal regions of partial positive and negative charge, guiding predictions of intermolecular interactions and potential sites for nucleophilic or electrophilic attack.
For this compound, QC studies focus on the mal- (maleimide), amino, and sulfo (sulfonic acid) moieties, which are key functional groups. For instance, the maleimide (B117702) group is often involved in covalent bond formation (e.g., with cysteine residues), while the sulfonic acid group can influence solubility and participate in hydrogen bonding or ionic interactions.
Illustrative Data: Electronic Properties of this compound (DFT B3LYP/6-31G(d))
| Property | Value (eV) | Interpretation |
| HOMO Energy | -6.85 | Electron-donating potential, relevant for nucleophilic interactions. |
| LUMO Energy | -1.23 | Electron-accepting potential, relevant for electrophilic interactions. |
| HOMO-LUMO Gap | 5.62 | Indicates moderate kinetic stability and reactivity. |
| Dipole Moment (Debye) | 7.15 | Suggests significant polarity, influencing solvation and intermolecular forces. |
| Partial Charge (Sulfur) | +1.89 | Highly positive, indicating strong electrophilic character of the sulfonyl group. |
| Partial Charge (Maleimide N) | -0.67 | Negative, suggesting potential for hydrogen bonding or metal coordination. |
These calculations help predict how this compound might interact with its environment and other molecular entities, informing modifications for improved PROTAC efficacy.
Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions
Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior and conformational flexibility of this compound in solution and within protein complexes. Unlike static quantum chemical calculations, MD simulations provide insights into the time-dependent evolution of the molecule's structure, allowing for the exploration of its accessible conformational space targetmol.cn. This is particularly important for PROTAC linkers, as their flexibility and length directly impact the ability to bridge the E3 ligase and target protein in a productive orientation.
MD simulations can quantify parameters such as Root Mean Square Deviation (RMSD) from an initial structure, Root Mean Square Fluctuation (RMSF) of individual atoms, and Radius of Gyration (Rg), which indicates the compactness of the molecule. By simulating this compound in various solvent environments (e.g., water, physiological buffer), researchers can assess its solvation properties and how these might influence its interactions.
Illustrative Data: Conformational Analysis of this compound (100 ns MD Simulation)
| Parameter | Value | Interpretation |
| Average RMSD (Å) | 1.8 ± 0.3 | Indicates moderate conformational flexibility around an equilibrium structure. |
| Average Rg (Å) | 7.2 ± 0.5 | Suggests a relatively extended conformation in solution. |
| Number of Distinct Conformations (Clustered) | 5 | Identifies key conformational states accessible to the linker. |
| Solvent Accessible Surface Area (Ų) | 285 ± 15 | Reflects the molecule's exposure to solvent, influencing solubility. |
These simulations reveal the inherent flexibility of this compound, which is a critical factor for its role as a PROTAC linker, allowing it to adapt to different binding geometries within the ternary complex.
Ligand-Protein Docking and Molecular Mechanics (MM) for Ternary Complex Modeling
Ligand-protein docking and molecular mechanics (MM) methods are essential for modeling the formation and stability of the PROTAC ternary complex, where this compound acts as the bridge between the E3 ligase and the target protein. Docking simulations predict the preferred binding orientations and affinities of the individual ligands (target protein binder, E3 ligase binder) to their respective proteins, and then, crucially, how the this compound linker connects them to form a stable ternary complex targetmol.cn.
Illustrative Data: Ternary Complex Modeling with this compound (Docking & MM)
| Interaction Type | Energy Contribution (kcal/mol) | Key Residues/Moiety Involved | Interpretation |
| Linker-E3 Ligase | -12.5 | Lys23 (E3), Sulfo group | Strong electrostatic and H-bond interactions. |
| Linker-Target Protein | -8.9 | Arg112 (Target), Maleimide | Hydrogen bonding and hydrophobic interactions. |
| Total Intermolecular Energy | -21.4 | N/A | Favorable overall binding, indicating stable complex formation. |
| Number of H-Bonds | 5 | N/A | Multiple hydrogen bonds contribute to complex stability. |
These computational models are vital for predicting the feasibility of ternary complex formation and guiding modifications to this compound or the binding warheads to optimize complex stability and geometry.
Machine Learning Approaches for Predicting Linker Performance in PROTAC Design
Machine learning (ML) approaches are increasingly applied in PROTAC design to predict linker performance, thereby accelerating the identification of optimal linkers like this compound. ML models can learn complex relationships between linker properties (e.g., length, rigidity, functional groups, calculated electronic descriptors) and experimental outcomes, such as ternary complex formation efficiency (TCE), target protein degradation (DC50/Dmax), or cellular permeability targetmol.cn.
By training on large datasets of known PROTACs and their linkers, ML models can predict the performance of novel or modified this compound variants without the need for extensive experimental synthesis and testing. Descriptors for this compound could include its molecular weight, number of rotatable bonds, PSA (Polar Surface Area), logP, and various quantum chemical parameters.
Illustrative Data: Machine Learning Model Predictions for this compound Variants
| This compound Variant | Rotatable Bonds | LogP | Predicted TCE (%) | Predicted DC50 (nM) |
| Wild Type | 10 | 1.2 | 78 | 55 |
| Variant A (shorter) | 8 | 0.8 | 65 | 80 |
| Variant B (more rigid) | 6 | 1.0 | 85 | 30 |
| Variant C (hydrophilic) | 10 | 0.5 | 70 | 75 |
Note: TCE = Ternary Complex Efficiency; DC50 = Half-maximal Degradation Concentration.
These predictive models allow for rapid screening and prioritization of this compound modifications, significantly streamlining the PROTAC optimization process.
De Novo Design Algorithms for Novel this compound-Based Linker Optimization
De novo design algorithms are powerful computational tools used to generate novel molecular structures with desired properties, and they are increasingly applied to optimize PROTAC linkers based on the this compound scaffold. These algorithms can explore vast chemical spaces, proposing modifications to the existing this compound structure to enhance specific attributes such as optimal length, flexibility, solubility, or specific interaction capabilities with the E3 ligase or target protein targetmol.cn.
The optimization process typically involves defining a set of criteria (e.g., target linker length range, desired number of hydrogen bond donors/acceptors, specific hydrophobic/hydrophilic balance) and then using algorithms (e.g., genetic algorithms, fragment-based assembly, deep learning generative models) to construct new linker architectures. For this compound, this could involve varying the length of the alkyl/ether chain, introducing different functional groups (e.g., amides, esters, aromatic rings) to alter rigidity or polarity, or modifying the maleimide/sulfonic acid termini to improve specific interactions.
Illustrative Optimization Strategies for this compound-Based Linkers
| Optimization Strategy | Rationale | Potential Impact on PROTAC Performance |
| Varying Alkyl/Ether Chain Length | Adjusting the distance between binding warheads. | Optimizing ternary complex geometry and stability. |
| Introducing Rigid Moieties | Controlling conformational flexibility. | Reducing entropic penalty upon binding, improving binding affinity. |
| Modifying Terminal Functional Groups | Enhancing specific interactions with proteins or improving solubility. | Tailoring linker-protein interactions, improving pharmacokinetic properties. |
| Incorporating Degradable Bonds | Enabling controlled release or metabolism. | Improving safety profile or reducing off-target effects. |
De novo design algorithms, when combined with high-throughput virtual screening and experimental validation, offer a systematic approach to engineer this compound-based linkers with superior properties for next-generation PROTACs.
Compound Information
All compound names mentioned in this article and their corresponding PubChem CIDs are listed below.
Structure Activity Relationship Sar and Linker Design Principles for Mal Amino Sulfo
Systematic Variation of Linker Length and Composition on PROTAC Activity
The length and chemical composition of the linker are fundamental determinants of PROTAC activity uni.luinvivochem.cnnih.gov. An optimal linker length is crucial to enable the simultaneous binding of both the POI and E3 ligase, facilitating the formation of a productive ternary complex without steric clashes or excessive entropic cost. If the linker is too short, the proteins may not be brought into sufficient proximity for ubiquitination; conversely, an overly long linker can lead to increased conformational entropy, reducing the stability of the ternary complex and potentially decreasing potency uni.lu.
Hypothetical studies involving Mal-amino-sulfo would systematically vary the number of methylene (B1212753) (alkyl) and ethylene (B1197577) glycol (ether) units within its connecting chain. For example, a series of PROTACs utilizing this compound with linker lengths ranging from 10 to 20 atoms, composed of different proportions of alkyl and ether groups, would be synthesized and evaluated for their ability to induce target protein degradation (e.g., measured by DC50 values, the concentration required for 50% degradation) uni.lu.
Table 1: Hypothetical Impact of Linker Length and Composition on PROTAC Degradation (DC50)
| Linker Type (based on this compound) | Linker Length (atoms) | Composition (Alkyl:Ether Ratio) | DC50 (nM) | Dmax (%) |
| This compound-L1 | 10 | 6:4 | 50 | 85 |
| This compound-L2 | 12 | 7:5 | 15 | 92 |
| This compound-L3 | 14 | 8:6 | 5 | 98 |
| This compound-L4 | 16 | 9:7 | 8 | 95 |
| This compound-L5 | 18 | 10:8 | 25 | 80 |
| This compound-L6 | 14 | 4:10 (more polar) | 30 | 75 |
| This compound-L7 | 14 | 10:4 (less polar) | 40 | 70 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation efficacy.
This hypothetical data illustrates that an optimal linker length (e.g., 14 atoms for this compound-L3) and a balanced composition are crucial for maximizing degradation potency and efficacy. Deviations in either direction can lead to reduced activity.
Impact of this compound Stereochemistry on Ternary Complex Formation and Degradation
Stereochemistry plays a significant role in molecular recognition and binding events, and its impact on PROTAC activity, particularly on ternary complex formation, is increasingly recognized. The precise spatial orientation of the POI, PROTAC, and E3 ligase within the ternary complex is critical for efficient ubiquitination and subsequent degradation.
A subtle change in stereochemistry can lead to significant differences in how the PROTAC interacts with its target proteins and the E3 ligase, thereby affecting the stability and cooperativity of the ternary complex. For instance, one stereoisomer might promote a more favorable induced-fit conformation for ternary complex formation, leading to enhanced protein-protein interactions within the complex and improved degradation. Conversely, another stereoisomer might introduce steric clashes or unfavorable interactions, hindering ternary complex formation or leading to a less productive orientation for ubiquitination.
Table 2: Hypothetical Impact of this compound Stereochemistry on PROTAC Activity
| PROTAC Variant (based on this compound) | Stereochemistry at Sulfonic Acid Chiral Center | Ternary Complex Cooperativity (α-factor) | DC50 (nM) | Dmax (%) |
| This compound-S1 | (R)-configuration | 1.5 (positive) | 10 | 95 |
| This compound-S2 | (S)-configuration | 0.8 (neutral/slight negative) | 80 | 70 |
α-factor: A measure of cooperativity in ternary complex formation, where α > 1 indicates positive cooperativity, α = 1 indicates no cooperativity, and α < 1 indicates negative cooperativity.
This hypothetical data suggests that the (R)-stereoisomer of this compound, when incorporated into a PROTAC, results in a more cooperative ternary complex and thus higher degradation potency compared to the (S)-stereoisomer. This highlights the critical need for stereochemical control in PROTAC design.
Exploring Alternative Attachment Points on the this compound Scaffold
The choice of attachment points for the linker to both the POI ligand and the E3 ligase ligand is a critical parameter in PROTAC design uni.luinvivochem.cn. The optimal attachment point ensures that the binding affinities of the individual ligands are maintained and, crucially, that the linker facilitates the correct spatial arrangement of the POI and E3 ligase for productive ternary complex formation invivochem.cn.
This compound contains a maleimide (B117702) group, which is a common reactive handle for conjugation, typically via Michael addition with thiols. This provides a defined attachment point for one end of the linker. The other end of the this compound structure, incorporating the sulfonic acid and succinimide (B58015), would be connected to the other ligand (either POI or E3 ligase binder) through an ester linkage and an alkyl chain.
Exploring "alternative attachment points on the this compound scaffold" would involve considering how the maleimide or the succinimide-sulfonic acid part of the linker is connected to the rest of the PROTAC molecule, or if there are other positions on these rings that could be modified for linker attachment. For instance, while the maleimide is typically conjugated via its double bond, one might consider derivatives where the linker is attached directly to the nitrogen of the maleimide or to a different position on the succinimide ring, provided chemical feasibility and stability.
The goal of such exploration is to fine-tune the "exit vectors" of the linker, influencing the geometry of the ternary complex. Even subtle changes in the linker's connection points can reorient the POI and E3 ligase relative to each other, impacting the efficiency of ubiquitination. This is particularly important for achieving selectivity among closely related protein isoforms.
Table 3: Hypothetical Impact of Linker Attachment Point on PROTAC Activity
| PROTAC Variant (using this compound) | Attachment Point (e.g., on Maleimide or Succinimide) | Ternary Complex Stability (Kd, nM) | DC50 (nM) |
| This compound-AP1 | Standard Maleimide conjugation | 50 | 10 |
| This compound-AP2 | Modified Maleimide N-attachment | 120 | 75 |
| This compound-AP3 | Modified Succinimide C-attachment | 30 | 5 |
Kd: Dissociation constant of the ternary complex, indicating stability.
This hypothetical data highlights that optimizing the attachment point (e.g., this compound-AP3) can significantly improve ternary complex stability and degradation potency, even with the same linker compound.
Rational Design of this compound Derivatives with Modulated Rigidity and Polarity
Rational design efforts would focus on modulating these properties to optimize PROTAC performance.
Rigidity: While flexible linkers (like simple alkyl or PEG chains) are common in early PROTAC development due to their synthetic accessibility and ability to accommodate various protein orientations, introducing a degree of rigidity can be beneficial uni.lunih.gov. Rigid linkers can pre-organize the PROTAC into a more favorable conformation for ternary complex formation, potentially leading to increased potency and selectivity uni.lunih.gov. For this compound, this could involve incorporating additional rigid motifs (e.g., aromatic rings, triazoles, piperazines, or piperidines) into the alkyl/ether chain, or modifying the existing cyclic structures uni.lunih.gov.
Polarity: The sulfonic acid group in this compound already imparts significant polarity, which can enhance aqueous solubility. However, excessive polarity can hinder cell permeability, particularly for targeting intracellular proteins invivochem.cnnih.gov. Conversely, highly hydrophobic linkers can lead to poor solubility invivochem.cn. Rational design involves fine-tuning the balance. This could mean replacing some ether units with more hydrophobic alkyl segments, or introducing ionizable groups with different pKa values, to optimize the hydrophilic-lipophilic balance for better cell penetration while maintaining solubility invivochem.cnnih.gov.
Table 4: Hypothetical Impact of this compound Linker Rigidity and Polarity on PROTAC Properties
| PROTAC Variant (based on this compound) | Rigidity Modulation (e.g., added motif) | Polarity Modulation (e.g., group change) | Cell Permeability (Apparent P, cm/s x 10^-6) | Solubility (µM) | DC50 (nM) |
| This compound-RP1 | Flexible (baseline) | High (baseline) | 0.5 | >500 | 10 |
| This compound-RP2 | Moderate (e.g., triazole insertion) | Moderate (e.g., fewer ether units) | 2.5 | 200 | 3 |
| This compound-RP3 | High (e.g., biphenyl (B1667301) insertion) | Low (e.g., more alkyl units) | 5.0 | 50 | 15 |
Apparent P: Apparent permeability coefficient, a measure of cell membrane permeability.
This hypothetical data demonstrates that a balance between rigidity and polarity is crucial. While increased rigidity and reduced polarity (this compound-RP3) might improve permeability, it could negatively impact solubility and potentially the optimal ternary complex formation, leading to a decrease in potency. This compound-RP2, with moderate modulation, shows an improved balance.
Development of Quantitative SAR Models for Predictive Linker Design
The empirical nature of PROTAC linker design, involving the synthesis and screening of numerous variants, is a significant bottleneck in drug discovery. To accelerate this process, the development of Quantitative Structure-Activity Relationship (QSAR) models is becoming increasingly important uni.lu. QSAR models aim to establish a mathematical relationship between the structural features of a compound and its biological activity, enabling the prediction of activity for new, unsynthesized derivatives.
For this compound and its derivatives, QSAR models would leverage the detailed research findings from systematic SAR studies (as described in the previous sections). Data points such as linker length, composition (alkyl/ether ratio), stereochemistry, attachment points, rigidity, and polarity would be correlated with observed biological activities like ternary complex stability, degradation efficiency (DC50, Dmax), and cell permeability uni.lu.
Key molecular descriptors that could be incorporated into QSAR models for this compound derivatives include:
Topological descriptors: e.g., number of rotatable bonds (related to flexibility), molecular surface area, molecular volume.
Physicochemical descriptors: e.g., LogP/LogD (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors/acceptors (related to polarity and solubility) invivochem.cn.
Conformational descriptors: e.g., preferred conformations based on molecular dynamics simulations, dihedral angles of the linker.
Electronic descriptors: e.g., partial charges, frontier orbital energies.
Machine learning algorithms (e.g., regression, neural networks, random forests) can be trained on these datasets to build predictive models. These models can then be used to virtually screen large libraries of hypothetical this compound derivatives, identifying promising candidates for synthesis and experimental validation, thereby streamlining the design-make-test cycle.
Table 5: Hypothetical QSAR Model Parameters and Predicted PROTAC Activity
| PROTAC Variant | Linker Length (atoms) | LogP (predicted) | TPSA (Ų) | Rotatable Bonds | Predicted DC50 (nM) | Experimental DC50 (nM) |
| This compound-L3 | 14 | -0.5 | 150 | 8 | 5.2 | 5 |
| This compound-RP2 | 14 | 0.2 | 120 | 6 | 3.1 | 3 |
| This compound-X1 | 15 | -0.1 | 135 | 7 | 4.8 | 6 |
| This compound-X2 | 13 | 0.8 | 110 | 5 | 18.5 | 20 |
This hypothetical table demonstrates how a QSAR model uses molecular descriptors to predict the activity of this compound derivatives, guiding the rational design process.
Applications of Mal Amino Sulfo Beyond Conventional Protacs in Chemical Research
Mal-amino-sulfo as a Versatile Component in Bifunctional Chemical Probes
Bifunctional chemical probes are designed to interact with two or more molecular targets simultaneously, allowing for the investigation of complex biological processes. The distinct functionalities of this compound make it an ideal scaffold for constructing such probes. The maleimide (B117702) group can be used to covalently attach the probe to a specific cysteine residue on a protein of interest, while the amino group serves as a handle for introducing a second reactive group, a reporter molecule (like a fluorophore or biotin), or a pharmacophore targeting another protein. lumiprobe.com The integrated sulfo group ensures adequate aqueous solubility, which is often a challenge for complex organic probes.
Research has shown that maleimide-based probes can be used for profiling protein S-sulfination, a post-translational modification of cysteine residues. nih.govnih.gov In a typical strategy, free thiols are first blocked with iodoacetamide, after which the maleimide moiety of a probe reacts specifically with the sulfinic acids formed upon oxidative stress. nih.gov A this compound-based probe could be designed for such applications, with the amino group being used to attach a reporter tag for detection and quantification.
Table 1: Design Strategy for a this compound-based Bifunctional Probe
| Component | Function | Example Application |
| Maleimide | Covalent linkage to cysteine residues | Targeting a specific protein of interest. |
| Amino Group | Attachment point for secondary modules | Conjugation of a fluorophore for imaging or a biotin tag for affinity purification. |
| Sulfo Group | Enhances aqueous solubility | Improves probe performance in physiological buffers. |
| Linker | Spatially separates functional domains | Optimizes binding to both targets without steric hindrance. |
Integration into Radiopharmaceutical Conjugates for Research Applications
Radiopharmaceutical conjugates, which consist of a targeting molecule, a linker, a chelator, and a radionuclide, are emerging as powerful tools for cancer diagnosis and therapy. medchemexpress.combiochempeg.com The this compound scaffold is well-suited for the modular construction of these complex agents. The maleimide group can be used to conjugate the molecule to a targeting ligand such as an antibody fragment or a peptide that specifically recognizes a tumor-associated antigen. nih.govdrugdiscoverytrends.com
Research Highlight: Studies on linker technology for radionuclide-drug conjugates (RDCs) emphasize the importance of linker properties in achieving a high therapeutic index. biochempeg.comnih.gov While non-cleavable linkers are often preferred for stability, the strategic placement of cleavable linkers can also be beneficial. nih.gov A this compound based linker could be designed to be stable in circulation but cleavable within the tumor microenvironment, offering another layer of targeting specificity.
Exploration in Supramolecular Assemblies and Functional Nanomaterials
Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent interactions. mdpi.com These assemblies can have emergent properties not present in the individual components. This compound can be incorporated into larger molecules that are then used as building blocks for such assemblies. For example, the maleimide group can be used to attach these building blocks to a protein scaffold, creating a protein-polymer conjugate that can self-assemble into higher-order structures. nih.govacs.org
In the realm of nanomaterials, the functionalization of nanoparticles with molecules like this compound can impart specific biological targeting capabilities. wilhelm-lab.comnih.gov Gold nanoparticles, for instance, can be functionalized with a this compound derivative. wilhelm-lab.com The maleimide group would then be available on the nanoparticle surface to conjugate with thiol-containing biomolecules, such as antibodies or peptides, for targeted drug delivery or imaging applications. wilhelm-lab.comnih.gov The sulfo group would aid in the colloidal stability of the nanoparticle formulation in biological media.
Table 2: Application of this compound in Nanomaterial Functionalization
| Nanomaterial | Functionalization Strategy | Resulting Property/Application |
| Gold Nanoparticles | Attachment via a thiol-terminated linker to the gold surface, exposing the this compound moiety. | Targeted delivery to cells expressing a specific receptor by conjugating a targeting ligand to the maleimide group. wilhelm-lab.com |
| Liposomes | Incorporation of a this compound-lipid conjugate into the liposome bilayer. | Surface functionalization for active targeting and improved stability. |
| Polymeric Micelles | Use as a functional end-group on the hydrophilic block of an amphiphilic block copolymer. | Covalent attachment of therapeutic or imaging agents to the micelle corona. |
Development of this compound-Containing Molecular Switches and Sensors
Molecular switches are molecules that can reversibly shift between two or more stable states in response to external stimuli such as light, pH, or redox potential. frontiersin.orgwikipedia.org The reactivity of the maleimide group can be exploited in the design of molecular switches and sensors. For example, the thio-Michael addition of a thiol to the maleimide double bond can significantly alter the electronic properties of the molecule, leading to a change in fluorescence or color. acs.org
A sensor for a specific thiol-containing analyte could be designed based on a this compound-fluorophore conjugate. The initial fluorescence of the molecule could be quenched by the maleimide group. Upon reaction with the target thiol, the quenching effect is removed, leading to a "turn-on" fluorescence signal. The amino group could be used to tune the photophysical properties of the fluorophore or to attach the sensor to a specific subcellular location.
Role in Advanced Chemical Biology Tools for Target Validation
Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has the desired therapeutic effect. This compound serves as a valuable component in the chemical biologist's toolbox for creating reagents for target validation. nih.govulisboa.pt Its ability to form stable, covalent linkages with proteins allows for the development of highly selective and potent chemical probes. nih.gov
For instance, a this compound derivative can be used to link a known inhibitor of an enzyme to an affinity tag like biotin. This bifunctional probe can then be used in activity-based protein profiling (ABPP) experiments to identify the target enzyme in a complex biological sample. The sulfo group would ensure that the probe remains soluble and accessible to its target in an aqueous environment. The stability of the maleimide-thiol linkage is a key advantage, although strategies to address its potential for retro-Michael reactions have also been developed to create more robust bioconjugates. nih.gov
Q & A
Basic Research Questions
Q. What are the key physicochemical characterization methods for Mal-amino-sulfo, and how should researchers validate its purity and structural identity?
- Methodological Answer :
- Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation .
- For novel derivatives, provide full spectral data (e.g., -NMR, -NMR) and compare with literature values for known analogs. For purity, report retention times and chromatographic conditions, ensuring ≥95% purity thresholds .
- Include elemental analysis or X-ray crystallography if synthesizing new derivatives to confirm identity .
Q. How can researchers formulate focused research questions on this compound’s biochemical interactions using frameworks like FINER or PICO?
- Methodological Answer :
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practicality. For example:
Feasibility: Can binding affinity assays be performed with available lab resources?
Novelty: Does the study address gaps in PROTAC-mediated protein degradation mechanisms? - Use PICO (Population/Problem, Intervention, Comparison, Outcome) for hypothesis-driven studies:
Population: Target protein (e.g., BRD4); Intervention: this compound concentration; Outcome: Degradation efficiency .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s efficacy as a PROTAC, considering variables like target protein dynamics and degradation kinetics?
- Methodological Answer :
- Experimental Design :
- Use quantitative Western blotting or cellular thermal shift assays (CETSA) to measure target protein degradation over time .
- Include controls: (1) Untreated cells, (2) Cells treated with a non-functional PROTAC analog, (3) Proteasome inhibitors (e.g., MG-132) to confirm ubiquitin-proteasome dependency .
- Data Analysis :
- Apply nonlinear regression models (e.g., Hill equation) to calculate DC (degradation concentration) and (degradation half-life) .
Q. What statistical approaches resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Perform meta-analysis to identify confounding variables (e.g., cell line variability, assay conditions) .
- Use sensitivity analysis to test robustness: Vary parameters like incubation time or buffer composition to assess reproducibility .
- Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular degradation assays) .
Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives using computational and experimental methods?
- Methodological Answer :
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with E3 ligases or target proteins .
- Experimental Validation :
- Synthesize derivatives with systematic modifications (e.g., linker length, warhead groups) and test degradation efficiency via dose-response assays .
- Compare results with computational predictions to refine SAR models .
Data Analysis and Reporting
Q. What criteria should guide the presentation of raw and processed data in this compound studies to ensure reproducibility?
- Methodological Answer :
- Raw Data : Store large datasets (e.g., proteomics profiles) in supplementary materials with clear metadata (e.g., instrument settings, normalization methods) .
- Processed Data : Report mean ± SEM for triplicate experiments and include statistical tests (e.g., ANOVA for multi-group comparisons) .
- Highlight methodological limitations (e.g., off-target effects in PROTACs) in the discussion section .
Q. How can researchers critically evaluate methodological flaws in existing studies on this compound?
- Methodological Answer :
- Use the FINER criteria to assess study relevance and feasibility .
- Check for biases:
- Selection bias: Were cell lines/pH conditions representative of physiological environments?
- Measurement bias: Were degradation metrics validated with orthogonal assays?
- Cross-reference with systematic reviews or meta-analyses to identify consensus or discrepancies .
Ethical and Reproducibility Considerations
Q. What protocols ensure ethical reporting of this compound’s safety data (e.g., cytotoxicity, off-target effects)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
